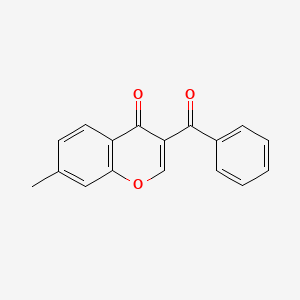

3-benzoyl-7-methyl-4H-chromen-4-one

Description

Historical Context and Prevalence of the 4H-Chromen-4-one Scaffold in Chemical Research

The 4H-chromen-4-one scaffold, also known as a chromone (B188151), is a privileged structure in medicinal and synthetic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores its importance. researchgate.netfrontiersin.orgnih.gov Historically, the exploration of chromone chemistry has led to the development of numerous synthetic methodologies, allowing for the creation of a wide range of derivatives. researchgate.net This scaffold is recognized for its role in compounds exhibiting a broad spectrum of pharmacological activities. frontiersin.orgnih.govnih.gov The versatility of the chromone ring system continues to attract the attention of researchers, making it a focal point for the design and synthesis of new chemical entities. frontiersin.org

Significance of the 3-Benzoyl and 7-Methyl Substituent Pattern in Structure-Activity Contexts

Similarly, the methyl group at the 7-position is not merely a passive addition. Studies on chromone analogues have indicated that the nature and position of substituents on the benzene (B151609) ring of the chromone scaffold can modulate activity. acs.org For example, in some series of chromone derivatives, the presence and type of substituent at various positions, including position 7, have been shown to be important for their inhibitory activities against certain enzymes. acs.org While a fluorinated substituent at the 7-position in one study resulted in weak inhibitory activity, the impact of a methyl group in this specific compound, 3-benzoyl-7-methyl-4H-chromen-4-one, is a subject of ongoing research interest. acs.org

Overview of Academic Research Trends on this compound and its Analogues

Current academic research on this compound and its analogues is multifaceted. A significant area of focus is the development of efficient synthetic methods. For example, multicomponent reactions have been explored for the synthesis of novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives, which share the 3-benzoyl-chromene core. lqdtu.edu.vn These methods often aim for high yields, functional group tolerance, and regioselectivity. lqdtu.edu.vn

Furthermore, the exploration of the biological potential of these compounds is a major driver of research. Chromones modified with various heterocyclic systems have been synthesized and their biological activities investigated. researchgate.netuniv.kiev.ua The combination of the chromone scaffold with other pharmacophores is a strategy to create new compounds with potentially enhanced or novel activity profiles. researchgate.net Research into analogues includes the synthesis and evaluation of their properties, such as antioxidative and anticancer activities in some chromone derivatives. nih.gov The synthesis of a variety of analogues allows for the study of structure-activity relationships, which is fundamental to medicinal chemistry. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-7-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-11-7-8-13-15(9-11)20-10-14(17(13)19)16(18)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADUELTUXXWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Benzoyl 7 Methyl 4h Chromen 4 One and Analogous Structures

Classical and Modern Synthetic Pathways to the 4H-Chromen-4-one Core

Traditional methods for synthesizing the 4H-chromen-4-one skeleton often involve multi-step procedures, while modern techniques aim for higher efficiency and milder reaction conditions.

Baker-Venkataraman Rearrangement and its Variants

The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the final chromone (B188151) or flavone (B191248) structure. wikipedia.orgalfa-chemistry.com

The mechanism begins with the deprotonation of the α-carbon of the ketone by a base, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic alkoxide intermediate. wikipedia.org Subsequent ring-opening yields a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.org This diketone is then cyclized under acidic conditions to form the 4H-chromen-4-one ring. wikipedia.org

Several variations of the Baker-Venkataraman rearrangement exist, often employing different bases or reaction conditions to improve yields and accommodate various substrates. researchgate.net For instance, microwave-assisted condensation has been utilized to facilitate the cyclization of the intermediate diones. researchgate.net

Table 1: Key Steps in the Baker-Venkataraman Rearrangement

| Step | Description |

| 1. Enolate Formation | A base abstracts an α-hydrogen from the acetophenone (B1666503) moiety of the starting o-acyloxyacetophenone to form an enolate. wikipedia.org |

| 2. Intramolecular Acyl Transfer | The enolate attacks the ester carbonyl group, leading to a cyclic intermediate. wikipedia.org |

| 3. Ring Opening | The cyclic intermediate opens to form a stable phenolate, which upon protonation, yields a 1,3-diketone. wikipedia.org |

| 4. Cyclodehydration | The 1,3-diketone undergoes acid-catalyzed cyclization to form the final 4H-chromen-4-one ring system. wikipedia.org |

Claisen Ester Condensation Approaches

The Claisen ester condensation is another fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of the 4H-chromen-4-one core. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org

In the context of chromone synthesis, an intramolecular Claisen condensation, also known as the Dieckmann cyclization, can be employed. fiveable.meyoutube.com This involves a diester substrate where the two ester groups react intramolecularly to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation can lead to the desired chromone structure.

A related approach is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aliphatic or aromatic ketone under basic conditions. numberanalytics.comnih.gov This reaction produces α,β-unsaturated ketones, known as chalcones, which are important precursors for the synthesis of flavonoids, including flavones. numberanalytics.comnih.gov The chalcones can then undergo oxidative cyclization to form the 4H-chromen-4-one ring. nih.gov

Intramolecular Wittig Cyclization Strategies

The Wittig reaction, a cornerstone of alkene synthesis, can also be applied in an intramolecular fashion to construct heterocyclic rings, including the 4H-chromen-4-one core. clockss.org This strategy typically involves the reaction of a phosphonium (B103445) ylide with a carbonyl group within the same molecule. clockss.org

For the synthesis of chromones, a common approach involves preparing a substrate containing both a phenolic hydroxyl group and a phosphonium ylide moiety appropriately positioned. organic-chemistry.org Upon treatment with a base, the ylide is generated and subsequently reacts with an ester or another carbonyl group in the molecule to form the heterocyclic ring. organic-chemistry.org A notable example is the reaction of the silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane, which leads to the formation of 4H-chromen-4-ones in good yields. organic-chemistry.org

More complex tandem reactions involving an intramolecular Wittig reaction have also been developed for the synthesis of fused heterocyclic systems containing a chromanone core. rsc.org

Catalyst-Mediated Synthetic Approaches

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. Both acid and base catalysts are extensively used in the synthesis of 3-benzoyl-7-methyl-4H-chromen-4-one and its analogs.

Acid-Catalyzed Methods

A variety of acids are employed to catalyze the cyclization step in the synthesis of 4H-chromen-4-ones. ijrpc.com These can range from strong mineral acids to Lewis acids.

Triflic Anhydride (B1165640) (Tf₂O): Triflic anhydride is a powerful catalyst used to promote ring closure to form the chromone ring. ijrpc.comnih.gov It is particularly effective but its high cost can be a limiting factor for large-scale applications. ijrpc.com It has also been utilized in multicomponent reactions to synthesize related heterocyclic scaffolds. rsc.org

Hydrochloric Acid (HCl): Concentrated hydrochloric acid is a common and effective catalyst for the ring closure of 1,3-diketone intermediates to form the chromone ring. ijrpc.com

p-Toluenesulfonic Acid (p-TsOH): This solid, organic acid is another frequently used catalyst for the cyclization step in chromone synthesis, particularly in condensations involving phenolic hydroxyl groups and aldehydes. ijrpc.com

Lewis Acids: Various Lewis acids, such as aluminum chloride (AlCl₃) and gadolinium triflate, can promote the formation of the chromen-4-one scaffold. nih.govnih.gov They can facilitate domino reactions involving Friedel-Crafts acylation and subsequent cyclization. nih.gov Lewis acids can also be used to activate chromophores for photochemical reactions. tum.de

Table 2: Examples of Acid Catalysts in Chromone Synthesis

| Catalyst | Role | Reference |

| Triflic Anhydride | Promotes ring closure. ijrpc.com | ijrpc.com |

| Hydrochloric Acid | Catalyzes the cyclization of 1,3-diketones. ijrpc.com | ijrpc.com |

| p-Toluenesulfonic Acid | Used for condensation and cyclization. ijrpc.com | ijrpc.com |

| Lewis Acids (e.g., AlCl₃) | Promote Friedel-Crafts acylation and cyclization. nih.gov | nih.gov |

Base-Catalyzed Methods

Base catalysis is fundamental to several key steps in the synthesis of 4H-chromen-4-ones, particularly in the formation of the 1,3-diketone intermediate via the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.com

Potassium Hydroxide (KOH): A strong base commonly used to promote the Baker-Venkataraman rearrangement. chemistry-reaction.comquimicaorganica.org

Pyridine: Often used as a solvent and a base in the synthesis of flavonoids, including in the Baker-Venkataraman rearrangement. researchgate.net It can also be a component in the synthesis of more complex pyridine-fused chromone derivatives. mdpi.comcapes.gov.br

Sodium Ethoxide: A strong base frequently used in Claisen condensations to generate the necessary enolate intermediates. fiveable.me

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that has been used in one-pot syntheses of chromone derivatives. nih.gov

Potassium Carbonate (K₂CO₃): A weaker base that can be used to generate carbanions from CH-acids and is employed in the synthesis of flavones. nih.govresearchgate.net It is often used in conjunction with a solvent like acetone. researchgate.net

Table 3: Common Bases in Chromone Synthesis

| Base | Typical Application | Reference |

| Potassium Hydroxide (KOH) | Baker-Venkataraman rearrangement. chemistry-reaction.com | chemistry-reaction.com |

| Pyridine | Solvent and base in flavonoid synthesis. researchgate.net | researchgate.net |

| Sodium Ethoxide | Claisen condensation. fiveable.me | fiveable.me |

| DBU | One-pot chromone synthesis. nih.gov | nih.gov |

| Potassium Carbonate (K₂CO₃) | Generation of carbanions for flavone synthesis. researchgate.net | researchgate.net |

Transition Metal Catalysis (e.g., Palladium-mediated, Copper-based systems)

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, including chromen-4-ones. Palladium and copper-based systems are particularly prominent, facilitating key bond formations and cyclization reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for the synthesis of 4H-chromen-4-one derivatives. One notable method involves the intramolecular acylation of alkenyl bromides with aldehydes. nih.gov This protocol utilizes a Pd(PPh₃)₄/Xphos catalyst system with K₂CO₃ as the base in 1,4-dioxane (B91453) to produce a variety of functionalized flavonoids in moderate to good yields. nih.gov Another advanced approach is the palladium-catalyzed chemo- and regiocontrolled tandem cyclization/cross-coupling of 3-alkynyl chromones with aryl iodides. acs.org This method can selectively yield either 4H-furo[3,2-c]chromenes or xanthones by tuning the reaction conditions, such as the choice of ligand (e.g., rac-BINAP) or the addition of an additive like potassium fluoride. acs.org For instance, the reaction of 2-benzyl-3-(butynyl)-4H-chromen-4-one with 4'-iodoacetophenone (B82248) can be directed to form different heterocyclic products. acs.org

Palladium catalysis is also crucial in denitrogenative cross-coupling reactions. For example, jmchemsci.comresearchgate.netrsc.org-benzotriazin-4(3H)-ones can react with organoaluminum reagents like DABAL-Me₃ in the presence of a Pd(OAc)₂/XantPhos catalyst to produce ortho-alkylated N-aryl amides, which are precursors or analogs to complex heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Chromone Scaffolds

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄/Xphos, K₂CO₃ | Alkenyl bromides, Aldehydes | 4H-Chromen-4-ones | Intramolecular acylation. nih.gov |

| Pd(OAc)₂, Ligand/Additive | 3-Alkynyl chromones, Aryl iodides | 4H-Furo[3,2-c]chromenes, Xanthones | Chemo- and regioselective tandem cyclization/cross-coupling. acs.org |

| Pd(OAc)₂/XantPhos | jmchemsci.comresearchgate.netrsc.org-Benzotriazin-4(3H)-ones, DABAL-Me₃ | ortho-Methylated Benzamides | Denitrogenative cross-coupling. nih.gov |

Copper-Based Systems:

Copper catalysts are widely used due to their lower cost and unique reactivity, particularly in coupling and cyclization reactions. A facile and efficient copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives, which are structurally related to chromen-4-ones, involves a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org This reaction typically uses CuI as the catalyst and K₃PO₄ as the base. organic-chemistry.org

Copper is also instrumental in multi-component reactions. For example, a four-component cascade reaction co-catalyzed by CuBr₂ and trifluoroacetic acid (TFA) can produce complex spirocycles from 1,2-amino alcohols, 3-oxetanone, formaldehyde, and an alkyne. mdpi.com Furthermore, the synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper under aerobic conditions. nih.gov In the context of chromen-4-one synthesis, copper-catalyzed cascade reactions of o-halophenols and 2-halo-amides provide an efficient route to 2H-1,4-benzoxazin-3(4H)-ones. researchgate.net

Organocatalysis (e.g., L-Proline)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. L-proline, a naturally occurring amino acid, is a particularly effective and versatile organocatalyst for the synthesis of chromene derivatives. jmchemsci.comjmchemsci.comsci-hub.se

L-proline has been successfully employed to catalyze the one-pot, three-component synthesis of 4H-chromene derivatives. researchgate.net For instance, the reaction of arylglyoxal monohydrates, 1,3-diketones, and malononitrile (B47326) in ethanol (B145695) proceeds efficiently in the presence of L-proline to yield 4-aroyl-4H-chromenes. researchgate.net The use of L-proline is often key to the success of these reactions, as other acids or bases may lead to the formation of multiple side products. rsc.org This methodology is valued for its operational simplicity, use of a green and reusable catalyst, and high product yields. jmchemsci.comjmchemsci.com

The synthesis of 2-amino-4H-chromenes from aldehydes, malononitrile, and resorcinol (B1680541) is another example of a successful L-proline catalyzed multi-component reaction. jmchemsci.comjmchemsci.com These reactions are often performed under mild, metal-free conditions in green solvents like ethanol, aligning with the principles of green chemistry. rsc.org L-proline can also catalyze the formation of more complex chromene structures, such as 4-hydroxy-4H-chromene-pyrazoles and 4-hydroxy-4H-chromene-barbiturates, from 2-ethoxy-2H-chromene chalcones. sci-hub.se

Table 2: L-Proline Catalyzed Synthesis of Chromene Derivatives

| Reactants | Product Type | Solvent | Key Advantages |

|---|---|---|---|

| Aldehydes, Malononitrile, Resorcinol | 2-Amino-4H-chromenes | Ethanol/Water | Reusable catalyst, high yields, green solvent. jmchemsci.comjmchemsci.com |

| Arylglyoxal monohydrates, 1,3-Diketones, Malononitrile | 4-Aroyl-4H-chromenes | Ethanol | Efficient one-pot synthesis. researchgate.net |

| Salicylaldehydes, 1,3-Cyclohexanediones, Nucleophiles | Substituted 4H-chromenes | Ethanol | Mild, metal-free conditions, broad nucleophile scope. rsc.org |

| 2-Ethoxy-2H-chromene chalcones, Pyrazolin-5-one/Barbituric acid | 4-Hydroxy-4H-chromene-pyrazoles/barbiturates | Water | Green synthetic protocol. sci-hub.se |

Nanoparticle-Catalyzed Reactions (e.g., Biogenic ZnO Nanoparticles)

In recent years, nanoparticle catalysis has gained significant attention due to the high surface-area-to-volume ratio of nanoparticles, which often leads to enhanced catalytic activity. Biogenic zinc oxide nanoparticles (ZnO NPs) have been explored as efficient and environmentally friendly catalysts for the synthesis of chromene derivatives. nih.govmdpi.comarabjchem.org

ZnO nanoparticles, which can be synthesized via green methods using plant extracts like Origanum vulgare or Aquilegia pubiflora, serve as effective catalysts in multi-component reactions for the synthesis of 2-amino-4H-chromenes. nih.govarabjchem.orgfrontiersin.org For example, a mixture of an aldehyde, malononitrile, and dimedone can be refluxed in ethanol with a catalytic amount of ZnO nanoparticles to produce the desired 2-amino-4H-chromene in good yield and in a short reaction time. arabjchem.org The catalyst can be easily separated from the reaction mixture by filtration and potentially reused. arabjchem.org

Other magnetic nanoparticles have also been developed as recyclable catalysts. For instance, Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles have been used to catalyze the synthesis of 3,4-dihydropyrano[c]chromene derivatives from 4-hydroxycoumarin (B602359), malononitrile, and an aromatic aldehyde. jwent.netjwent.net This method offers high yields and allows for easy magnetic separation of the catalyst for reuse. jwent.net

Advanced Synthetic Techniques and Reaction Types

The construction of the this compound scaffold and its analogs benefits from advanced synthetic techniques that enhance efficiency, atom economy, and molecular diversity.

Multi-Component Reactions (MCRs) for Chromen-4-one Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a highly efficient strategy for building complex molecules like chromen-4-ones. tcichemicals.com This approach is atom-economical and reduces the number of synthetic steps, saving time, energy, and resources. arabjchem.org

A notable example is the microwave-assisted three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid to synthesize novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vnresearchgate.net This method demonstrates broad functional group tolerance and provides moderate to high yields. lqdtu.edu.vn Similarly, the synthesis of 2-amino-4H-chromenes is often achieved through MCRs catalyzed by various agents, including L-proline jmchemsci.comjmchemsci.com, nano ZnO arabjchem.org, or under solvent-free conditions. researchgate.net These reactions highlight the versatility of MCRs in generating a library of substituted chromenes.

The construction of the chromene scaffold via MCRs can proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and O-cyclization. lqdtu.edu.vn This allows for the formation of multiple bonds and the rapid assembly of the heterocyclic core in a single operation.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of the chromen-4-one scaffold. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

In the context of chromone synthesis, Sonogashira coupling can be used to introduce alkynyl substituents, which can then undergo further transformations. For example, a palladium-catalyzed Sonogashira cross-coupling reaction has been developed for the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles and terminal alkynes, a reaction that can be adapted for the functionalization of halo-chromones. researchgate.net The efficiency of this reaction can be influenced by steric effects of the substituents on the heterocyclic ring. researchgate.net

Palladium-free Sonogashira-type reactions have also been developed, using copper catalysts to couple terminal alkynes with halo-unsaturated compounds, offering a more cost-effective and less toxic alternative. researchgate.net These cross-coupling strategies are essential for creating the diverse substitution patterns found in biologically active chromone derivatives.

Table 3: Overview of Sonogashira Coupling Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium catalyst, Copper(I) cocatalyst | Terminal alkynes, Aryl/vinyl halides | Alkynyl-substituted aromatics/vinyls | Classic method for C-C bond formation. organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | 3,5-Disubstituted-4-iodoisoxazoles, Terminal alkynes | C4-Alkynylisoxazoles | High yields, sensitive to steric effects. researchgate.net |

| Copper bromide, Bathophenanthroline | Terminal alkynes, 3-Bromo-Δ²-isoxazolines | Alkynyl-substituted isoxazolines | Palladium-free Sonogashira-type reaction. researchgate.net |

Oxidation and Dehydrogenation Reactions for Chromen-4-one Formation

The final step in the synthesis of many chromen-4-ones involves an oxidation or dehydrogenation reaction to form the aromatic pyrone ring. A common precursor to a 4H-chromen-4-one is a chroman-4-one. A transition-metal-free protocol has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones via an oxidative C-C bond formation. This method uses tert-butyl hydroperoxide (TBHP) as the oxidant and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI), affording the products in good to excellent yields.

Another approach involves the cyclodehydrogenation of o-hydroxychalcones. This can be achieved through a one-pot reaction involving the ortho-acylation of phenols with cinnamoyl chlorides, followed by cyclodehydrogenation mediated by systems like BiCl₃/RuCl₃. These oxidation and dehydrogenation steps are crucial for accessing the fully unsaturated and aromatic 4H-chromen-4-one core.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. orientjchem.org This reaction is integral to the synthesis of a wide variety of chromene derivatives, often as part of a domino or multicomponent reaction sequence. orientjchem.orgsharif.edu

An efficient method for synthesizing novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives employs a three-component domino reaction of 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and arylenaminones. lqdtu.edu.vn The proposed mechanism for this transformation begins with a Knoevenagel condensation, followed by a series of reactions including Michael addition and O-cyclization, demonstrating the versatility of the initial condensation step. lqdtu.edu.vn

The choice of catalyst is crucial for the success of the Knoevenagel condensation. While traditional catalysts include organic bases like piperidine (B6355638) or pyridine, recent advancements have focused on greener and more reusable catalysts. orientjchem.orgresearchgate.netaston.ac.uk Examples include Rochelle salt, L-proline, and nano-magnetic particles, which can facilitate the reaction under milder and more environmentally friendly conditions. orientjchem.orgscispace.comresearchgate.net

Table 1: Examples of Knoevenagel Condensation in Chromene Synthesis

| Reactants | Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Enolizable compounds | nano-kaoline/BFn/Fe3O4 | One-pot, solvent-free, domino Knoevenagel-Michael-cyclization. | 4H-chromenes | sharif.edu |

| Aromatic aldehydes, Malononitrile, Resorcinol/Naphthols | Rochelle salt | Green, heterogeneous, reusable catalyst in ethanol or water. | 2-amino-4H-chromenes and benzochromenes | scispace.comresearchgate.net |

| 2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Arylenaminones | Glacial acetic acid | One-pot, microwave-assisted, domino Knoevenagel condensation sequence. | 3-benzoyl-4H-benzo[g]chromene-5,10-diones | lqdtu.edu.vn |

Photoredox Catalysis in Chromen-4-one Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering novel pathways for the construction of complex molecules under mild conditions. researchgate.netrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes. It represents a green alternative to traditional methods, harnessing light as an abundant and non-toxic energy source. researchgate.net

The synthesis of chromen-4-one and its derivatives has significantly benefited from these methodologies. One reported strategy involves a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones. rsc.orgnih.gov In this process, chromone-3-carboxylic acids react with N-(acyloxy)phthalimides, which serve as precursors for alkyl radicals. The reaction is initiated by visible light in the presence of a suitable photoredox catalyst and a base, leading to the formation of the desired product through two independent decarboxylation events. rsc.orgnih.gov

Multicomponent reactions under photoredox conditions have also been developed. For example, a green, one-pot synthesis of various chromene derivatives can be achieved through the condensation of aromatic aldehydes, a 1,3-dicarbonyl compound, and 4-hydroxycoumarin using a nanophotocatalyst under LED irradiation. scispace.comrsc.org This method is notable for being performed under solvent-free conditions at ambient temperature. scispace.comrsc.org

The key parameters for a successful photoredox synthesis of chromenones include the choice of photocatalyst, solvent, base, and light source, all of which must be optimized for the specific transformation. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chromen-4-one analogues. The focus is on creating processes that are more efficient, produce less waste, and use less hazardous materials. rsc.orgnih.gov

Development of Solvent-Free or Environmentally Benign Solvent Systems (e.g., Water, Nitromethane)

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. Consequently, significant research has been directed towards solvent-free reactions or the use of environmentally benign solvents like water.

Solvent-free, or solid-state, synthesis has proven effective for producing chromene derivatives. One-pot syntheses of 2-amino-4H-chromenes have been achieved by simply mixing the reactants (an aldehyde, malononitrile, and a phenol) with a catalyst, sometimes with gentle heating or grinding. rsc.orgbohrium.com These methods offer numerous advantages, including operational simplicity, reduced pollution, and often lower costs. sharif.edubohrium.com For instance, the synthesis of 2-amino-4H-chromene scaffolds using sodium carbonate as a cheap, non-toxic catalyst under solvent-free conditions has been reported with excellent yields. bohrium.com

Water is another attractive solvent due to its low cost, non-toxicity, and non-flammability. scispace.com Multicomponent reactions for synthesizing aminochromenes have been successfully carried out in water or aqueous ethanol mixtures, using catalysts like Rochelle salt. scispace.comresearchgate.net In some cases, nitromethane (B149229) has also been utilized as a solvent for the one-pot synthesis of 4H-chromene derivatives, catalyzed by methyl trifluoromethanesulfonate. acs.org

Energy Efficient Approaches (e.g., Microwave and Ultrasound Irradiation)

Replacing conventional heating with alternative energy sources like microwave (MW) and ultrasound irradiation is a key strategy for developing energy-efficient synthetic protocols. These techniques often lead to dramatic reductions in reaction times, increased yields, and improved product purity. ajrconline.org

Microwave-assisted organic synthesis has become a popular technique for synthesizing heterocyclic compounds, including chromen-4-ones. researchgate.netajrconline.org The synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives, for example, was optimized under microwave irradiation, achieving the highest yield (84%) in just one hour at 110 °C. lqdtu.edu.vn Similarly, other substituted chromen-2-ones and furo[3,2-g]chromen-5-ones have been efficiently prepared using microwave heating, with significant reductions in reaction time compared to conventional methods. jocpr.comresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green method that utilizes the energy of acoustic cavitation to accelerate chemical reactions. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various chromene derivatives. The ultrasound-assisted synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones resulted in higher yields and shorter reaction times compared to conventional approaches. researchgate.netresearchgate.net Likewise, the one-pot, three-component synthesis of diversely functionalized chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones was effectively carried out under ultrasound irradiation at room temperature, highlighting the energy efficiency of this method. acs.org

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Chromene Derivatives

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted chromenes | Conventional (Reflux) | 3.5 hours | 85% | sci-hub.se |

| Ultrasound (40 °C) | 15 minutes | 92% | ||

| 3-(3-phenyl...)-chromen-2-ones | Conventional (100 °C) | 4 hours | - | jocpr.com |

| Microwave (450W) | 10-15 minutes | Comparable to conventional |

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comwikipedia.org A reaction with 100% atom economy produces no waste byproducts. wikipedia.org Synthetic strategies with high atom economy are inherently more sustainable and cost-effective. numberanalytics.com

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. nih.gov By combining three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials, MCRs significantly reduce waste and simplify procedures. scispace.com The one-pot syntheses of various chromene derivatives described previously, which often proceed through domino sequences, are highly atom-economical. sharif.eduscispace.comacs.org For example, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov

The design of synthetic routes with a focus on atom economy encourages chemists to favor catalytic reactions, rearrangements, and addition reactions over those that require stoichiometric reagents that are not incorporated into the final product. nih.govnih.gov

Catalytic vs. Stoichiometric Reagent Utilization

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. rsc.orgresearchgate.net Catalysts, which are used in small amounts and can be recycled, are preferable to stoichiometric reagents that are used in large quantities and generate significant waste. researchgate.netacsgcipr.org The use of catalysts can increase reaction rates, improve selectivity, and allow reactions to occur under milder conditions, all of which contribute to a greener process. rsc.orgacsgcipr.org

Similarly, the development of catalytic protocols for cyclizations and other transformations avoids the use of stoichiometric oxidizing or reducing agents, which often produce large amounts of inorganic waste. rsc.org The use of catalytic amounts of sulfamic acid, acs.org methyl trifluoromethanesulfonate, acs.org or various nanophotocatalysts scispace.comrsc.org in chromene synthesis showcases the power of catalysis to create more efficient and sustainable chemical processes. acsgcipr.org

Functionalization and Derivatization Strategies at Key Positions (C-2, C-3, C-6, C-7, C-8)

The chromone scaffold serves as a versatile template for chemical modification. The reactivity of different positions on the chromone ring allows for the introduction of various functional groups, leading to the synthesis of a wide array of derivatives.

Functionalization at the C-2 Position:

The C-2 position of the chromone ring is susceptible to nucleophilic attack, often leading to ring-opening reactions. However, controlled reactions can introduce substituents at this position. For instance, the synthesis of 2-styrylchromones is a well-established method that involves the condensation of 2-methylchromones with aromatic aldehydes. japsonline.comresearchgate.net This reaction typically proceeds via an aldol (B89426) condensation followed by dehydration. japsonline.com The Baker-Venkataraman rearrangement is another classical method to generate 2-substituted chromones. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized to introduce alkenyl substituents at the C-2 position of the chromone ring. researchgate.net This method has been shown to be effective for reacting bromochromones with various terminal alkenes. researchgate.net

Table 1: Examples of Functionalization at the C-2 Position

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methylchromone | Aromatic aldehydes, base | 2-Styrylchromone derivatives | japsonline.com |

| 2'-Hydroxyacetophenone | O-acylation, base-catalyzed rearrangement | 2-Styrylchromones | researchgate.net |

| Bromochromone | Terminal alkenes, Pd catalyst | 2-Alkenylchromones | researchgate.net |

Derivatization at the C-3 Position:

The C-3 position is a common site for introducing a variety of substituents, including the benzoyl group. The synthesis of 3-benzoyl-4H-chromen-4-one derivatives can be achieved through multicomponent reactions. For example, a one-pot reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid under microwave irradiation yields 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vn

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C-3 position, creating 3-formylchromones. nih.gov These 3-formylchromones are versatile intermediates that can be further modified. For instance, they can undergo Knoevenagel condensation with active methylene compounds to produce 3-vinylchromones. researchgate.net Wittig reaction of 3-formylchromones with benzylic ylides provides a route to (E)- and (Z)-3-styrylchromones. semanticscholar.org Furthermore, 3-formylchromones can be reduced to 3-(hydroxymethyl)chromones. nih.gov

Iodination at the C-3 position can be achieved using iodine in the presence of a base, leading to 3-iodo-4H-chromen-4-ones. researchgate.net These iodo-derivatives can serve as precursors for further functionalization through cross-coupling reactions. An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one involves a cyclobenzylation reaction followed by a palladium-catalyzed C-H bond olefination. nih.gov

Table 2: Examples of Derivatization at the C-3 Position

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes, arylenaminones | Glacial acetic acid, microwave | 3-Benzoyl-4H-benzo[g]chromene-5,10-diones | lqdtu.edu.vn |

| 4-Oxo-4H-1-benzopyran-3-carboxaldehyde | Active methylene compounds, CTAB, DABCO | 3-Vinylchromones | researchgate.net |

| 3-Formylchromone | Benzylic ylides (Wittig reaction) | (E)- and (Z)-3-Styrylchromones | semanticscholar.org |

| 4-Oxo-4H-1-benzopyran-3-yl-carboxaldehyde | Basic alumina, 2-propanol | 3-(Hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane | nih.gov |

| (E)-3-Aryl-3-benzylamino-1-(2-hydroxyaryl)prop-2-en-1-ones | I2, methanol | 2-Aryl-3-iodo-4H-chromen-4-ones | researchgate.net |

| (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, benzyl (B1604629) bromide | Pd-catalyst | 3-(2-Olefinbenzyl)-4H-chromen-4-one | nih.gov |

Functionalization at the C-6, C-7, and C-8 Positions:

Modifications at the C-6, C-7, and C-8 positions of the benzene (B151609) ring of the chromone scaffold are typically achieved by starting with appropriately substituted 2'-hydroxyacetophenones. For example, to synthesize 7-methyl-substituted chromones, one would start with 2'-hydroxy-4'-methylacetophenone.

The introduction of substituents at these positions can also be accomplished through electrophilic aromatic substitution reactions on the pre-formed chromone ring, although the reactivity is influenced by the existing substituents. For instance, fluorinated 3-benzoylflavones have been synthesized, and their reactions with nucleophiles have been studied. researchgate.net In some cases, nucleophilic aromatic substitution of a fluorine atom at the C-7 position has been observed. researchgate.net

The synthesis of 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde has been achieved through a modified two-step Vilsmeier-Haack reaction to improve yield and purity. nih.gov

Table 3: Examples of Functionalization at C-6, C-7, and C-8 Positions

| Starting Material | Reagents and Conditions | Product | Reference |

| Polyfluorinated 3-acetyl-2-methylchromones | Amino acids, biogenic amines | 7-Amino-substituted chromen-4-ones | researchgate.net |

| 2'-Hydroxy-4'-methoxyacetophenone | BF3-etherate, acetic anhydride | 7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde | nih.gov |

Spectroscopic and Advanced Structural Elucidation Techniques for 3 Benzoyl 7 Methyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular skeleton and define the precise environment of each atom.

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For 3-benzoyl-7-methyl-4H-chromen-4-one, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both the chromone (B188151) and benzoyl rings, the unique proton at the C2 position, and the protons of the methyl group.

The expected signals would include:

A singlet for the proton at C2 of the chromone ring.

A singlet for the three protons of the methyl group at C7.

A series of multiplets in the aromatic region corresponding to the protons on the benzoyl group and the A-ring of the chromone. Specifically, the protons at C5, C6, and C8 of the chromone ring would show characteristic splitting patterns based on their coupling with each other. The five protons of the benzoyl group would also appear in this region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.0 - 8.2 | s (singlet) | Proton on a double bond adjacent to an ether oxygen and a carbonyl group. |

| H-5 | ~8.1 | d (doublet) | Aromatic proton ortho to the carbonyl group. |

| H-6 | ~7.4 | dd (doublet of doublets) | Aromatic proton coupled to H-5 and H-8. |

| H-8 | ~7.6 | d (doublet) | Aromatic proton adjacent to the ether oxygen. |

| 7-CH₃ | ~2.5 | s (singlet) | Methyl group attached to the aromatic ring. |

| Benzoyl H (ortho) | ~7.8 | m (multiplet) | Protons of the benzoyl group. |

| Benzoyl H (meta) | ~7.5 | m (multiplet) | |

| Benzoyl H (para) | ~7.6 | m (multiplet) |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). The spectrum for this compound would show 17 distinct signals, corresponding to each carbon atom in the molecule.

Key expected signals include:

Two signals in the downfield region for the two carbonyl carbons (C4 of the chromone and the benzoyl C=O).

Multiple signals in the aromatic region (typically 110-160 ppm) for the carbons of the two benzene (B151609) rings and the C2/C3 carbons.

A signal in the aliphatic region for the methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | ~195 |

| C-4 (Chromone C=O) | ~178 |

| C-2, C-8a, C-7, C-5, C-3a | ~120 - 160 |

| Benzoyl Carbons | ~128 - 138 |

| C-3, C-6, C-8 | ~115 - 125 |

| 7-CH₃ | ~21 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to confirm the connectivity of the aromatic protons within the chromone and benzoyl rings. For example, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). chemicalbook.combldpharm.com This allows for the unambiguous assignment of which proton is attached to which carbon. For instance, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~21 ppm, confirming the 7-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). chemicalbook.comresearchgate.net Key HMBC correlations would be expected between the H-2 proton and the C-4 and C-3 carbons, and between the benzoyl protons and the C-3 carbon of the chromone, confirming the attachment of the benzoyl group at the C3 position.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch (Ketone) | 1680 - 1700 | Benzoyl C=O |

| C=O Stretch (γ-pyrone) | 1630 - 1660 | Chromone C-4 C=O |

| C=C Stretch | 1500 - 1600 | Aromatic Rings |

| C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Chromone Ether Linkage |

| C-H Stretch (sp²) | 3000 - 3100 | Aromatic C-H |

| C-H Stretch (sp³) | 2850 - 3000 | Methyl C-H |

The presence of two distinct carbonyl peaks would be a key feature, distinguishing the benzoyl ketone from the chromone's γ-pyrone carbonyl.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₇H₁₂O₃), high-resolution ESI-MS would be used to confirm its elemental composition.

Molecular Formula : C₁₇H₁₂O₃

Exact Mass : 264.0786 g/mol

Expected ESI-MS Signal ([M+H]⁺) : m/z 265.0865

Observing this ion with high accuracy would provide strong evidence for the proposed molecular formula. rsc.org

Time-of-Flight Mass Spectrometry (ToF Mass)

Time-of-Flight Mass Spectrometry (ToF-MS) is a powerful technique for determining the molecular weight of a compound by measuring the time it takes for an ion to travel a fixed distance. While specific ToF-MS data for this compound is not widely available in published literature, the analysis of related chromenone structures provides a strong indication of the expected results. For a compound with the molecular formula C₁₇H₁₂O₃, the theoretical monoisotopic mass would be 264.0786 g/mol . In a ToF-MS analysis, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be anticipated around m/z 264 or 265, respectively. The high mass accuracy of ToF analyzers allows for the confident determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, HRMS is essential to distinguish its molecular formula from other isomers.

In a representative study on a related compound, 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, HRMS data was pivotal in confirming its structure. The calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, showing a very small deviation, typically in the parts-per-million (ppm) range. For this compound (C₁₇H₁₂O₃), the expected HRMS data would be as follows:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 265.0859 | Data not available in search results |

This table is representative of the type of data obtained from HRMS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of a chromenone derivative typically displays multiple absorption bands corresponding to π → π* and n → π* transitions.

The core chromen-4-one scaffold, along with the benzoyl substituent, constitutes a large conjugated system in this compound. This extended conjugation is expected to result in absorption bands at longer wavelengths (bathochromic shift). Studies on similar aromatic compounds show strong absorption in the UV region. For instance, the polymer PTB7, which contains benzodithiophene units, exhibits strong absorption between 550 and 750 nm. It is anticipated that this compound would show characteristic absorption maxima in the range of 250-400 nm.

| Solvent | λmax (nm) |

| Data not available in search results | Data not available in search results |

This table is a template for presenting UV-Vis absorption data.

X-ray Crystallography for Solid-State Molecular Structure Determination (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of the closely related compound 3-(4-methylphenyl)-4H-chromen-4-one reveals key structural features that would be expected to be similar. In this analogue, the chromenone ring system is nearly planar, and there is a specific dihedral angle between the plane of the chromenone system and the attached phenyl ring. For this compound, SC-XRD would be expected to show a twisted conformation between the benzoyl group and the chromenone core.

Representative Crystallographic Data for a Related Chromenone

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table illustrates the type of data obtained from X-ray crystallography.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical and molecular formula of a synthesized compound. For this compound (C₁₇H₁₂O₃), the theoretical percentages of carbon and hydrogen are calculated as follows:

Molecular Weight: 264.28 g/mol

Carbon (C): (17 * 12.011) / 264.28 * 100% = 77.26%

Hydrogen (H): (12 * 1.008) / 264.28 * 100% = 4.58%

Oxygen (O): (3 * 15.999) / 264.28 * 100% = 18.16%

Experimental values obtained from CHN analysis are then compared to these theoretical values to verify the purity and composition of the compound.

| Element | Theoretical % | Found % |

| C | 77.26 | Data not available in search results |

| H | 4.58 | Data not available in search results |

This table shows a comparison of theoretical and experimental elemental analysis data.

Computational and Theoretical Chemistry Investigations of 3 Benzoyl 7 Methyl 4h Chromen 4 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular orbital energies, and other key quantum-mechanical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost. dergipark.org.tr The B3LYP hybrid functional is particularly prevalent and has demonstrated high precision in predicting the electronic, energetic, and spectral properties of various molecules, including chromenone derivatives. dergipark.org.trresearchgate.netekb.eg B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach is widely used for geometry optimization, frequency calculations, and electronic property analysis of compounds structurally similar to 3-benzoyl-7-methyl-4H-chromen-4-one. nih.govbohrium.comrasayanjournal.co.in

Another commonly used functional is the PBEPBE, which is a parameter-free generalized gradient approximation (GGA) functional. While B3LYP is often favored for its accuracy with organic molecules, PBEPBE provides a robust alternative, particularly in solid-state calculations or for systems where hybrid functionals may be computationally prohibitive. The choice of functional is critical as it directly influences the accuracy of the calculated properties.

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently employed for calculations on chromenone-type structures. dergipark.org.trresearchgate.netekb.eg

Let's break down the nomenclature of the 6-311++G(d,p) basis set:

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions, while core orbitals are represented by a single contracted function of six primitive Gaussian functions. This provides a flexible and accurate description of the electron distribution.

++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or in calculations of properties like electron affinity and non-covalent interactions.

(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or simple shapes, which is essential for describing chemical bonding accurately.

The combination of a DFT method like B3LYP with a robust basis set such as 6-311++G(d,p) is a standard and reliable approach for obtaining high-quality theoretical data on the molecular and electronic properties of organic compounds like this compound. dergipark.org.trrasayanjournal.co.in

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov

PM6 (Parameterization Method 6) is a popular semi-empirical method developed by James J. P. Stewart. wikipedia.org It is an improvement upon previous methods like AM1 and PM3, with re-parameterization for a wider range of elements and improved treatment of certain molecular interactions. researchgate.net PM6 often includes corrections for dispersion interactions and hydrogen bonding to improve its accuracy for noncovalent interactions. nih.govnih.gov While less accurate than DFT for detailed electronic structure analysis, PM6 is a valuable tool for initial high-throughput screening of large libraries of compounds, for rapid geometry optimization before employing more rigorous methods, or for studying large biomolecular systems. nih.gov For a molecule like this compound, PM6 could be used for preliminary conformational searches to identify low-energy structures before further refinement with DFT. researchgate.net

Molecular Structure Optimization and Conformational Analysis

A critical step in computational analysis is molecular structure optimization. This process involves finding the geometry of the molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable arrangement of its atoms, including the bond lengths, bond angles, and dihedral angles.

Using DFT methods like B3LYP with the 6-311++G(d,p) basis set, the geometry of the molecule is systematically adjusted until the forces on all atoms are close to zero. researchgate.net The resulting optimized structure provides key insights. A significant feature of this compound is the dihedral angle between the plane of the chromenone ring system and the benzoyl group substituent at the 3-position. Computational studies on analogous 3-substituted chromenones have shown that this angle is typically large, indicating a non-planar conformation where the benzoyl ring is significantly twisted out of the plane of the chromenone core. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the single bond connecting the benzoyl group to the chromenone ring is a key conformational variable. By calculating the energy at different values of this dihedral angle, a potential energy surface can be generated to identify the most stable conformer and the energy barriers to rotation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chromenone Core (Note: These are typical values for chromenone structures calculated with DFT methods and may vary slightly for the specific title compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (in pyrone ring) | ~1.22 Å |

| Bond Length | C-O (ether link) | ~1.37 Å |

| Bond Length | C=C (in pyrone ring) | ~1.36 Å |

| Bond Angle | O-C=O | ~118° |

| Bond Angle | C-O-C | ~122° |

| Dihedral Angle | Benzoyl vs. Chromenone | ~60-90° |

Prediction and Analysis of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for interpreting and assigning experimental spectra.

Infrared (IR) and Raman spectroscopies are key experimental techniques for identifying functional groups and elucidating the structure of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies using DFT are invaluable for assigning the observed experimental bands. researchgate.netresearchgate.net

Once the molecular geometry of this compound is optimized, a frequency calculation can be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). rasayanjournal.co.in This calculation yields a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies (typically around 0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set deficiencies, leading to better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

C=O stretching vibrations : The carbonyl groups of the pyrone ring and the benzoyl substituent would exhibit strong IR absorptions, typically in the 1600-1700 cm⁻¹ region.

Aromatic C=C stretching : Vibrations from the benzene (B151609) and chromenone rings, usually found between 1450 and 1600 cm⁻¹.

C-O-C stretching : The ether linkage in the chromenone ring gives rise to characteristic bands.

C-H stretching : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Similar Chromenone Structures (Note: Data is representative for chromenone and benzoyl moieties.)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) | Assignment |

| C=O Stretch (pyrone) | 1620 - 1650 | 1625 - 1655 | Strong IR absorption |

| C=O Stretch (benzoyl) | 1660 - 1690 | 1665 - 1695 | Strong IR absorption |

| Aromatic C=C Stretch | 1450 - 1610 | 1455 - 1615 | Multiple bands in IR and Raman rasayanjournal.co.in |

| C-O-C Asymmetric Stretch | 1200 - 1250 | 1205 - 1255 | Strong IR absorption |

| Methyl C-H Stretch | 2870 - 2960 | 2875 - 2965 | Aliphatic stretch |

By comparing the theoretically predicted spectra with experimental IR and Raman data, a detailed and confident assignment of the vibrational bands can be achieved, confirming the molecular structure of this compound. nih.govrasayanjournal.co.in

Simulated UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum, respectively. mdpi.com

For chromone (B188151) derivatives, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set such as 6-311+G(d,p), can accurately predict the main electronic transitions. mdpi.comresearchgate.net The predicted spectra for compounds with similar chromone scaffolds have shown good correlation with experimental data, often with a small percentage of error. mdpi.com The calculations can determine whether the primary absorption bands fall within the UVA, UVB, or UVC regions of the electromagnetic spectrum. researchgate.net These transitions typically arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Calculated NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org This method has proven to be a valuable tool for the accurate prediction of both ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex organic molecules. researchgate.netnih.gov

For various organic compounds, including those with aromatic and heterocyclic rings, DFT calculations of NMR chemical shifts using functionals like B3LYP with basis sets such as TZVP or 6-311+G(d,p) have shown a strong correlation with experimental data. nih.gov The GIAO method calculates the absolute shieldings, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high, with small root mean square error (RMSE) and maximum absolute error (MAE) values when compared to experimental spectra. nih.gov Such calculations can be particularly useful in distinguishing between isomers and confirming the assignment of protons and carbons in the molecule. researchgate.netnih.gov

Electronic Properties and Reactivity Analysis

The electronic properties and reactivity of this compound can be extensively analyzed using various computational techniques. These analyses provide a deeper understanding of the molecule's stability, charge distribution, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

| Parameter | Typical Calculated Value Range (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 3.45 - 4.29 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the classic Lewis structure picture. uni-muenchen.dewikipedia.org This analysis transforms the delocalized molecular orbitals into localized orbitals, making it easier to interpret chemical bonding. wikipedia.orgq-chem.com

NBO analysis provides information on atomic charges, hybridization of atomic orbitals in bonds, and the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. joaquinbarroso.comwisc.edu These interactions, often represented as stabilization energies (E(2)), indicate the extent of electron delocalization from a filled bonding or lone pair NBO to an empty antibonding NBO. wisc.edu For molecules containing polar bonds, such as C-O bonds, NBO analysis can quantify the percent localization of the bond on each atom, providing insight into the bond's polarity. uni-muenchen.de

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|

| - | - | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govmdpi.comsemanticscholar.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. nih.govresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green regions denote areas of neutral potential. researchgate.net For molecules with carbonyl groups and aromatic rings, MEP analysis can identify the negative potential around the oxygen atoms and the distribution of potential across the ring systems, providing insights into intermolecular interactions and chemical reactivity. nih.govsemanticscholar.org

| Region on MEP Surface | Color Code | Electrostatic Potential (kcal/mol) | Reactivity |

|---|---|---|---|

| Electron-rich | Red | Negative | Prone to electrophilic attack |

| Electron-deficient | Blue | Positive | Prone to nucleophilic attack |

| Neutral | Green | - | - |

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Computational calculations of dipole moment (μ), polarizability (α), and hyperpolarizability (β) are essential for understanding the nonlinear optical (NLO) properties of a molecule. jetir.orgmdpi.com These properties describe how the charge distribution of a molecule is affected by an external electric field. jetir.org

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | - | Debye |

| Mean Polarizability (α) | - | esu |

| First Hyperpolarizability (β) | - | esu |

Thermodynamic Property Computations

Computational chemistry provides a powerful avenue for predicting the thermodynamic properties of molecules, offering insights into their stability and reactivity. Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost. For chromenone derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), are employed to determine key thermodynamic parameters.

These calculations are crucial for understanding the molecule's stability under different conditions. For instance, the Gibbs free energy of formation can indicate the spontaneity of the compound's formation. Furthermore, theoretical studies on similar heterocyclic systems have demonstrated the utility of DFT in elucidating their structural and thermodynamic features. semanticscholar.orgresearchgate.netmdpi.com

A general approach to these computations involves:

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms.

Frequency Calculations: Confirming the stability of the optimized structure and calculating zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Calculation of Thermodynamic Properties: Using the results from the frequency calculations to determine standard thermodynamic functions.

Table 1: Theoretically Computable Thermodynamic Properties

| Property | Description | Computational Method |

| Enthalpy (H) | The total heat content of the system. | DFT (e.g., B3LYP) |

| Entropy (S) | A measure of the disorder or randomness of the system. | DFT (e.g., B3LYP) |

| Gibbs Free Energy (G) | The energy available to do useful work, indicating the spontaneity of a process. | DFT (e.g., B3LYP) |

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. | DFT (e.g., B3LYP) |

This table represents the types of thermodynamic data that can be generated through computational methods like DFT. Specific values for this compound would require a dedicated computational study.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or nucleic acid. For this compound, molecular docking studies can elucidate its potential as an inhibitor of various enzymes or receptors implicated in disease.

The general workflow for molecular docking involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

While specific docking studies on this compound are not extensively reported, research on analogous chromenone derivatives has demonstrated their potential to interact with a variety of biological targets, particularly those involved in cancer. nih.govmdpi.comacademie-sciences.frnih.gov For example, derivatives of 4H-benzo[h]chromene have been identified as potential anticancer agents that can induce cell cycle arrest and apoptosis. mdpi.com Docking studies of these compounds have revealed key interactions within the binding pockets of proteins like DNA methyltransferases (DNMTs). mdpi.com

Table 2: Representative Molecular Docking Studies of Chromenone Derivatives Against Cancer Targets

| Compound/Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions | Reference |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | DNMT1 | -8.5 | Hydrogen bonds with PRO615, LEU1247, PHE1145, MET1169, and ASP119. | mdpi.com |

| 4,7-dihydroxycoumarin derivatives | EGFR | -7.0 to -8.5 | Conventional hydrogen bonds are the largest contributors to binding energy. | academie-sciences.fr |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA | -7.5 to -9.6 | Hydrogen bonds and other non-covalent interactions within the active site. | nih.gov |

| Tetrahydrocurcumin-1,2,3-triazole derivatives | APC–Asef | -7.9 | Interactions leading to the inhibition of the APC–Asef binding. | nih.gov |

This table showcases findings from molecular docking studies on compounds structurally related to this compound, illustrating the potential ligand-target interactions for this class of molecules.

The insights gained from these computational investigations are invaluable for guiding the synthesis of novel derivatives with improved activity and for understanding the molecular basis of their biological effects.

Mechanistic Studies of Chemical Transformations Involving 3 Benzoyl 7 Methyl 4h Chromen 4 One

Elucidation of Reaction Pathways and Identification of Key Intermediates

Understanding the step-by-step sequence of bond-making and bond-breaking events, along with the identification of transient species, is fundamental to organic chemistry. For derivatives structurally related to 3-benzoyl-7-methyl-4H-chromen-4-one, specific reaction pathways have been elucidated.

A notable example is the NBS-induced cyclization of a complex pyran-dione substrate, which shares a core structural motif with chromones, to form a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative. mdpi.com The reaction pathway for this transformation has been proposed to occur through several distinct steps. mdpi.comresearchgate.net

The proposed mechanism is initiated by the bromination of the starting material, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, using N-Bromosuccinimide (NBS). mdpi.com This leads to the formation of a key brominated intermediate, 5-bromo-5-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com

Following bromination, the presence of a base facilitates the deprotonation of this intermediate. mdpi.com This generates a transient anionic species, designated as intermediate A. The final step of the pathway is a rapid intramolecular cyclization, where the hydroxy anion attacks the carbon atom bearing the bromine. mdpi.com This intramolecular O-nucleophilic attack results in the formation of the final spirocyclic product. mdpi.com The structure of this product, 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, was confirmed using various spectroscopic methods. mdpi.com

Investigation of Catalytic Cycles and Roles of Catalysts

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and influencing selectivity. While complex catalytic cycles involving transition metals are common, simpler reagents can also serve critical catalytic or promoter roles.

In the previously discussed cyclization reaction, a system of N-Bromosuccinimide (NBS) and sodium acetate (B1210297) is employed. mdpi.com This system, while not a catalyst in the regenerative cycle sense, is essential for promoting the transformation.

Table 1: Reagent System for Spirocyclization

| Reagent | Role in Reaction | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Source of electrophilic bromine for the initial bromination step. | mdpi.com |

NBS is a widely utilized reagent in organic chemistry, valued for being a safer and more selective source of bromine compared to molecular bromine. mdpi.com Sodium acetate serves as an inexpensive and non-toxic weak base, effective in promoting reactions like aldol (B89426) condensations and, in this case, the deprotonation necessary for the cyclization to proceed. mdpi.com